molecular formula C27H22ClNO3 B11493291 2-chloro-4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol

2-chloro-4-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-methoxyphenol

Cat. No.: B11493291
M. Wt: 443.9 g/mol
InChI Key: CLVBXYOTCBCESM-UHFFFAOYSA-N
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Description

2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzoxazine Ring: This step often involves the reaction of an amine with a phenol derivative under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound may undergo.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicine, derivatives of benzoxazines are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, benzoxazine compounds are used in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4,4-diphenyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol
  • 4-(4,4-Diphenyl-2,4-dihydro-1H-3,1-benzoxazin-2-yl)-6-methoxyphenol

Uniqueness

The unique structural features of 2-CHLORO-4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-6-METHOXYPHENOL, such as the presence of the chlorine and methoxy groups, contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C27H22ClNO3

Molecular Weight

443.9 g/mol

IUPAC Name

2-chloro-4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-6-methoxyphenol

InChI

InChI=1S/C27H22ClNO3/c1-31-24-17-18(16-22(28)25(24)30)26-29-23-15-9-8-14-21(23)27(32-26,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,26,29-30H,1H3

InChI Key

CLVBXYOTCBCESM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)Cl)O

Origin of Product

United States

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